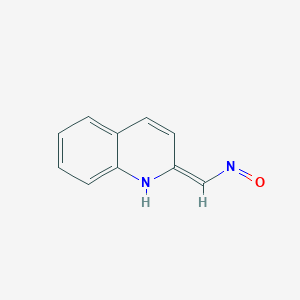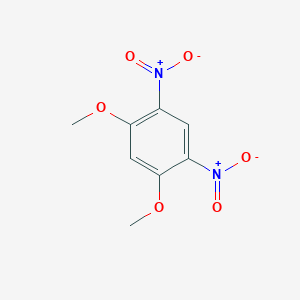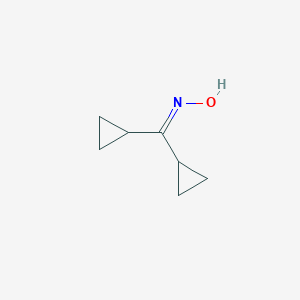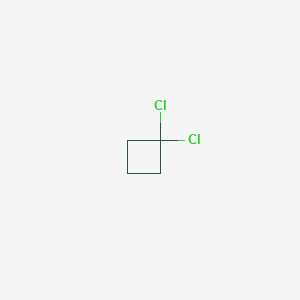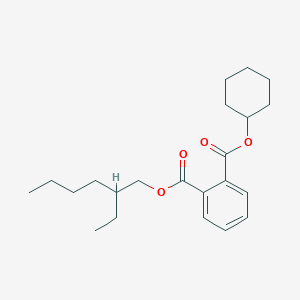
Cyclohexyl 2-ethylhexyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 2-ethylhexyl phthalate (CEHP) is a chemical compound that belongs to the family of phthalates. It is used as a plasticizer in the production of various products such as polyvinyl chloride (PVC) plastics, adhesives, and coatings. CEHP is a colorless and odorless liquid that has a low volatility and is highly stable. The compound has gained significant attention in scientific research due to its potential health effects on humans and the environment.
Mécanisme D'action
Cyclohexyl 2-ethylhexyl phthalate exerts its effects by binding to the androgen receptor, which is responsible for regulating the development and function of male reproductive organs. The compound has been found to have anti-androgenic properties, which can interfere with the normal functioning of the receptor and disrupt the hormonal balance in the body.
Effets Biochimiques Et Physiologiques
Cyclohexyl 2-ethylhexyl phthalate has been shown to have a range of biochemical and physiological effects. Studies have found that exposure to the compound can lead to alterations in gene expression, oxidative stress, and inflammation. The compound has also been found to affect lipid metabolism, glucose homeostasis, and insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexyl 2-ethylhexyl phthalate is widely used in laboratory experiments as a model compound for studying the effects of phthalates on biological systems. The compound has several advantages, including its stability, low volatility, and ease of handling. However, one of the limitations of using Cyclohexyl 2-ethylhexyl phthalate in experiments is that it may not accurately represent the effects of other phthalates, which have different chemical structures and properties.
Orientations Futures
There are several future directions for research on Cyclohexyl 2-ethylhexyl phthalate and other phthalates. One area of focus is on the development of alternative plasticizers that are less harmful to human health and the environment. Another area of research is on the mechanisms of action of phthalates and their effects on different biological systems. Additionally, there is a need for more studies on the long-term health effects of exposure to phthalates, particularly in vulnerable populations such as pregnant women and children. Finally, research is needed to develop effective strategies for reducing exposure to phthalates in the environment and in consumer products.
Méthodes De Synthèse
Cyclohexyl 2-ethylhexyl phthalate is synthesized by the reaction of 2-ethylhexanol and cyclohexanecarboxylic acid in the presence of a catalyst. The process involves the esterification of the carboxylic acid with the alcohol to form the phthalate ester.
Applications De Recherche Scientifique
Cyclohexyl 2-ethylhexyl phthalate has been extensively studied for its potential health effects on humans and wildlife. The compound has been found to have endocrine-disrupting properties, which can affect the hormonal balance in the body. Studies have shown that exposure to phthalates, including Cyclohexyl 2-ethylhexyl phthalate, can lead to reproductive and developmental abnormalities, such as reduced sperm count, testicular atrophy, and feminization of male offspring.
Propriétés
Numéro CAS |
1169-98-8 |
|---|---|
Nom du produit |
Cyclohexyl 2-ethylhexyl phthalate |
Formule moléculaire |
C22H32O4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-O-cyclohexyl 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H32O4/c1-3-5-11-17(4-2)16-25-21(23)19-14-9-10-15-20(19)22(24)26-18-12-7-6-8-13-18/h9-10,14-15,17-18H,3-8,11-13,16H2,1-2H3 |
Clé InChI |
GULVUHANCCJWSS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Autres numéros CAS |
1169-98-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



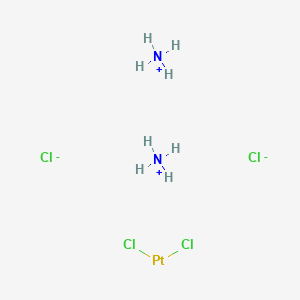
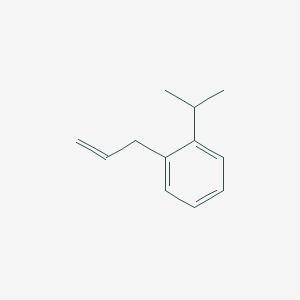
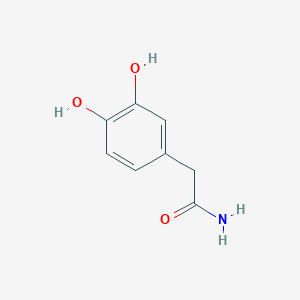
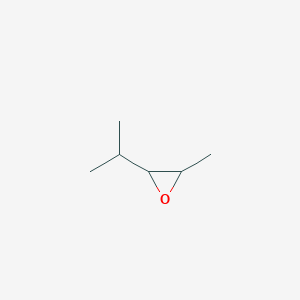
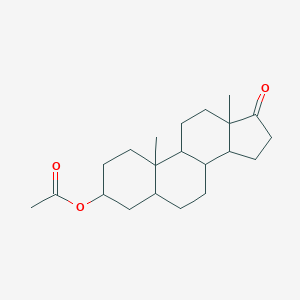
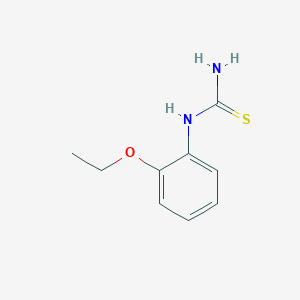
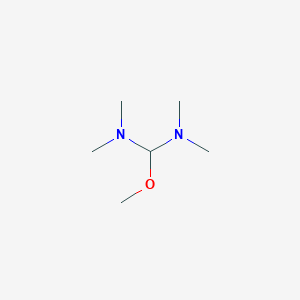

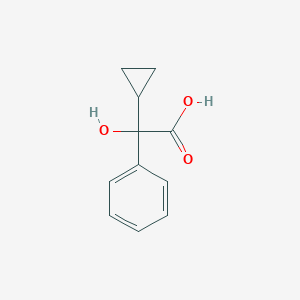
![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
